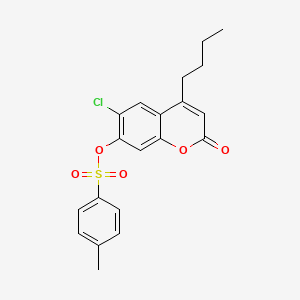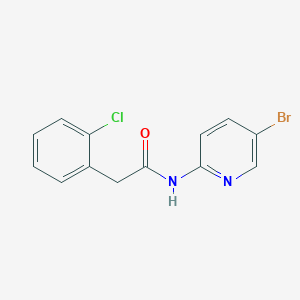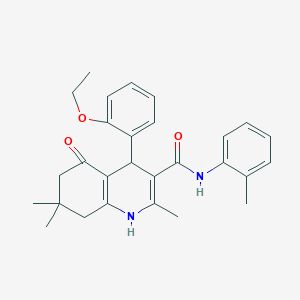![molecular formula C20H19NO4S B4985343 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TDZ, is a synthetic compound that has been widely used in scientific research. TDZ is a member of the thiazolidinedione family of compounds, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs). TDZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is known to modulate the activity of PPARs, which are nuclear receptors that play a key role in the regulation of metabolism and inflammation. PPARs are activated by various ligands, including fatty acids and other natural compounds, and they regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to selectively activate PPARγ, which is primarily expressed in adipose tissue and plays a key role in the regulation of insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects, including the modulation of lipid metabolism, glucose homeostasis, and inflammation. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to increase the expression of genes involved in lipid metabolism and to promote the differentiation of preadipocytes into mature adipocytes. This effect is thought to be mediated by the activation of PPARγ, which is a key regulator of adipogenesis. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. In addition, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has several advantages as a tool for scientific research, including its ability to selectively activate PPARγ and its wide range of biochemical and physiological effects. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied in animal models, and its effects have been well-characterized in vitro and in vivo. However, there are also several limitations to the use of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments. 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic compound, and its effects may differ from those of natural ligands of PPARs. In addition, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione analogs that have improved selectivity and potency. Another area of interest is the use of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione in combination with other drugs or compounds to enhance its therapeutic effects. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione on lipid metabolism, glucose homeostasis, and inflammation. Overall, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is a valuable tool for investigating various biological processes, and its potential therapeutic applications warrant further investigation.
Métodos De Síntesis
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, but the most commonly used approach involves the condensation of 2,5-dimethylphenol with ethyl bromoacetate to form 2-(2,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 4-formylbenzoic acid to form the desired product, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. The synthesis of 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been used in a wide range of scientific research applications, including studies of diabetes, cancer, and inflammation. In diabetes research, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models, making it a promising candidate for the treatment of type 2 diabetes. In cancer research, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In inflammation research, 5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-3-4-14(2)17(11-13)25-10-9-24-16-7-5-15(6-8-16)12-18-19(22)21-20(23)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUJESYAMOSSO-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[2-(2,5-Dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)
![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)




![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)